N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen and one oxygen atom in their ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties.
The compound can be synthesized through various chemical routes, and its structure has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Relevant databases such as PubChem provide detailed information on its chemical properties and potential applications.
N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is classified as an oxadiazole derivative. Its classification is significant for understanding its reactivity and potential interactions in biological systems.
The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide typically involves a multi-step process:
The reaction conditions must be optimized to achieve high yields and purity. Techniques such as column chromatography may be employed for purification after synthesis.
The molecular formula of N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is .
The compound features a phenyl group attached to the oxadiazole ring at position 4 and a butanamide group at position 3. The InChI representation for this compound is:
This structural data indicates the presence of functional groups that contribute to its chemical properties.
N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can participate in several chemical reactions:
Common reagents for these reactions include halogens for substitution and various organic solvents for facilitating reactions under controlled conditions.
The mechanism of action for N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets within biological systems. The oxadiazole moiety may inhibit certain enzymes that are crucial for cellular proliferation or microbial growth.
Research indicates that compounds containing oxadiazole rings can modulate biological pathways by interacting with protein targets involved in disease processes. Specific studies have shown efficacy against cancer cell lines and microbial pathogens.
Key physical properties include:
Chemical properties include:
These properties are important for understanding the compound's behavior in biological systems and its potential formulations in drug development.
N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide has several scientific applications including:
This compound represents a promising scaffold for further research aimed at developing new therapeutic agents targeting specific diseases.
The 1,2,5-oxadiazole ring system (furazan) represents a privileged heterocyclic scaffold in drug discovery due to its balanced physicochemical properties and diverse bioactivity profiles. This five-membered heterocycle contains one oxygen and two nitrogen atoms in adjacent positions, conferring high dipole moments (~3–4 Debye) and moderate aromaticity. These characteristics facilitate both hydrophobic interactions and hydrogen bonding with biological targets, enhancing binding specificity. Recent studies highlight its prominence in anticancer agents, where derivatives inhibit topoisomerase I and induce apoptosis in human tumor cell lines (e.g., HCT-116 and HeLa cells) [9]. Additionally, 1,2,5-oxadiazole-based compounds demonstrate anticonvulsant properties by modulating GABAergic pathways and suppressing pentylenetetrazole-induced seizures [4]. The scaffold’s metabolic stability and synthetic versatility further support its utility in lead optimization campaigns.
Table 1: Bioactive 1,2,5-Oxadiazole Derivatives
Compound Class | Biological Activity | Key Findings |
---|---|---|
Antiproliferative agents | Topoisomerase I inhibition | IC₅₀ values: 1.2–8.7 µM in HCT-116 cells; docking scores: −9.2 to −11.3 kcal/mol [9] |
Anticonvulsant hybrids | GABA-mediated seizure suppression | 80% protection in murine MES models at 30 mg/kg [4] |
Tyrosinase inhibitors | Melanogenesis suppression | IC₅₀: 0.013 µM (vs. kojic acid IC₅₀: 16.8 µM) [7] |
Structurally, 1,2,5-oxadiazoles exist as planar, electron-deficient heterocycles with a C₂ᵥ symmetry axis. They are classified into two subcategories:
As bioisosteres, 1,2,5-oxadiazoles effectively replace ester (–COO–) and amide (–CONH–) functionalities due to similar electronic distributions and steric footprints. This substitution mitigates enzymatic hydrolysis while maintaining target engagement. For example, the carbonyl-mimicking nitrogen atoms participate in hydrogen bonding with enzyme catalytic sites (e.g., tyrosinase Cu²⁺ centers), as confirmed by molecular docking studies [7] [9].
N-Substituted butanamides serve as versatile pharmacophores by conferring metabolic stability and membrane permeability. The butanamide chain (–NHCOCH₂CH₂CH₃) provides:
Hybridization with 1,2,5-oxadiazole scaffolds synergistically improves bioactivity. For instance, 4-(4-phenylpiperazinyl)butanamides linked to heterocycles exhibit potent tyrosinase inhibition (IC₅₀: 0.013 µM) due to dual interactions:
Table 2: Structure-Activity Relationships of Butanamide-Oxadiazole Hybrids
Oxadiazole Substituent | Butanamide Modification | Biological Effect |
---|---|---|
4-Phenyl | N-piperazinyl linkage | 1200-fold ↑ tyrosinase inhibition vs. kojic acid [7] |
5-Arylthio | N-(5-chloro-2-methoxyphenyl) | Moderate lipoxygenase inhibition (IC₅₀: 42–68 µM) [5] |
3-Methyl | N-aryl substitution | Anticonvulsant ED₅₀: 6.3 mg/kg (scPIC test) [4] |
Molecular Characterization and Synthetic Routes
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4